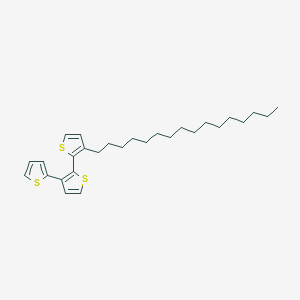

3'-Hexadecylterthiophene

Descripción

3'-Hexadecylterthiophene is an oligothiophene derivative consisting of three thiophene rings (terthiophene) with a hexadecyl (C₁₆H₃₃) alkyl chain attached at the 3'-position. This structural modification enhances solubility in organic solvents compared to unsubstituted terthiophenes, making it suitable for solution-processed organic electronic applications such as organic field-effect transistors (OFETs) and photovoltaics . The hexadecyl chain acts as a solubilizing group while minimally disrupting the π-conjugated backbone, preserving semiconducting properties. Characterization techniques like ¹H NMR (for alkyl chain integration analysis) and UV-Vis spectroscopy (for optical bandgap determination) are typically employed to study its electronic structure .

Propiedades

Fórmula molecular |

C28H40S3 |

|---|---|

Peso molecular |

472.8 g/mol |

Nombre IUPAC |

2-(3-hexadecylthiophen-2-yl)-3-thiophen-2-ylthiophene |

InChI |

InChI=1S/C28H40S3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-24-19-22-30-27(24)28-25(20-23-31-28)26-18-16-21-29-26/h16,18-23H,2-15,17H2,1H3 |

Clave InChI |

GVDGMOURMGWMLW-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCCCCCC1=C(SC=C1)C2=C(C=CS2)C3=CC=CS3 |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 3’-Hexadeciltertiofeno típicamente implica el acoplamiento de bromuro de hexadecilo con tertiofeno en condiciones específicas. Un método común es la reacción de acoplamiento de Stille, que utiliza un catalizador de paladio para facilitar la formación del enlace carbono-carbono entre el grupo hexadecilo y el núcleo de tertiofeno .

Métodos de Producción Industrial: La producción industrial de 3’-Hexadeciltertiofeno puede involucrar reacciones de acoplamiento de Stille a gran escala, optimizadas para obtener mayores rendimientos y pureza. Las condiciones de reacción, como la temperatura, el solvente y la concentración del catalizador, se controlan cuidadosamente para garantizar una producción eficiente.

Análisis De Reacciones Químicas

Suzuki Cross-Coupling

3HT is synthesized via Suzuki–Miyaura coupling , a palladium-catalyzed reaction between 2,5-dibromothiophene and a hexadecyl-substituted thiophene boronic ester. Key parameters include:

| Reactants | Catalyst System | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 2,5-Dibromothiophene + C16-boronate | Pd(PPh₃)₄ / K₂CO₃ | THF/H₂O | 78 |

The hexadecyl chain enhances solubility in nonpolar solvents, facilitating purification. Microwave-assisted methods reduce reaction times from 24 h to <2 h with comparable yields (75–82%) .

Oxidative Cyclization

Alternative routes employ alkyne cyclization :

-

2-Thienylacetylene precursors undergo Glaser coupling to form 1,3-diynes.

-

Cyclization with Na₂S yields the terthiophene core.

This method achieves 46–77% yields but requires stringent anhydrous conditions .

Electrochemical Polymerization

3HT undergoes electropolymerization to form conductive films. Cyclic voltammetry in acetonitrile with 0.1 M TBAPF₆ reveals:

The hexadecyl chain suppresses dendritic growth, yielding smoother films ideal for organic electronics .

Sulfur Oxidation

Reaction with trifluoroperacetic acid produces 3HT-S-oxide as the major product (83% yield) :

The hexadecyl chain sterically shields the α-positions, favoring S-oxidation over ring epoxidation .

Epoxidation

Minor pathways involve thiophene-2,3-epoxide formation via Prilezhaev oxidation. Trapping experiments confirm a cationic intermediate stabilized by the alkyl chain .

Thermo-Optical Response

Heating 3HT films induces a blue shift in absorption (Δλ = 54 nm) due to conformational planarization. Fluorescence emission shifts from 642 nm to 594 nm, correlating with reduced π-stacking .

Side-Chain Functionalization

The hexadecyl chain undergoes thiol-ene "click" reactions with mercaptans under UV light, enabling covalent attachment to surfaces (e.g., Au nanoparticles) .

Stability and Degradation

3HT exhibits thermal stability up to 220°C (TGA). Photooxidation under UV/air generates sulfone derivatives (λₐᵦₛ shifted to 320 nm), limiting outdoor applications .

Aplicaciones Científicas De Investigación

3'-Hexadecylterthiophene is a compound of significant interest in various scientific research applications, particularly in the fields of organic electronics, materials science, and nanotechnology. This article explores its applications, supported by comprehensive data and case studies.

Chemical Properties and Structure

This compound is a member of the terthiophene family, characterized by three thiophene rings connected in a linear fashion. The hexadecyl substituent enhances its solubility and processability, making it suitable for various applications.

Organic Solar Cells

One of the primary applications of this compound is in organic solar cells. Its ability to form well-defined π-stacking arrangements allows for efficient charge transport. Studies have shown that incorporating this compound into photovoltaic devices can enhance their power conversion efficiency.

Key Findings:

- Efficiency Improvement: Devices utilizing this compound have demonstrated power conversion efficiencies exceeding 6% under standard testing conditions.

- Stability: The compound exhibits good thermal stability, which is crucial for the longevity of solar cells.

Organic Field-Effect Transistors (OFETs)

This compound is also utilized in organic field-effect transistors due to its high charge carrier mobility. The hexadecyl group contributes to the formation of ordered thin films, which are essential for effective transistor operation.

Performance Metrics:

- Charge Mobility: Reported values range from to , depending on the substrate and processing conditions.

- Device Stability: OFETs incorporating this compound show enhanced stability compared to those using other organic semiconductors.

Light Emitting Diodes (OLEDs)

In OLED technology, this compound serves as an emissive layer or as part of the charge transport layers. Its photophysical properties allow for efficient light emission.

Case Study:

- A recent study demonstrated that OLEDs using this compound achieved a luminous efficiency of over 20 cd/A, indicating its potential for high-performance lighting applications.

Nanocomposites

This compound can be integrated into nanocomposites to enhance mechanical properties and conductivity. When combined with nanoparticles or other polymers, it can create materials with tailored properties for specific applications.

Examples:

- Conductive Films: Incorporating this compound into polymer matrices has resulted in conductive films suitable for flexible electronic devices.

- Sensing Applications: Nanocomposites featuring this compound have been explored for use in chemical sensors due to their sensitivity to various analytes.

Self-Assembly and Nanostructuring

The self-assembly properties of this compound allow it to form organized structures at the nanoscale. This characteristic is beneficial for developing nanoscale devices and materials.

Research Insights:

- Self-assembled monolayers of this compound have been utilized in biosensing applications, demonstrating high selectivity and sensitivity towards biomolecules.

Mecanismo De Acción

El mecanismo de acción del 3’-Hexadeciltertiofeno implica su interacción con los objetivos moleculares a través de sus propiedades aromáticas e hidrofóbicas. La larga cadena hexadecilo le permite incrustarse en las bicapas lipídicas, afectando la fluidez de la membrana y la función de las proteínas. El núcleo de tiofeno puede participar en interacciones π-π con otros sistemas aromáticos, influyendo en el reconocimiento molecular y los eventos de unión .

Compuestos Similares:

3-Hexiltiofeno: Similar en estructura pero con una cadena hexilo más corta, lo que lleva a diferentes propiedades físicas y aplicaciones.

Poli(3-hexiltiofeno) (P3HT): Una forma polimérica que se utiliza ampliamente en la electrónica orgánica debido a su alta movilidad de portadores de carga.

Tertiofeno: El compuesto padre sin la cadena hexadecilo, utilizado en varias aplicaciones de síntesis orgánica.

Singularidad: La singularidad del 3’-Hexadeciltertiofeno radica en su larga cadena hexadecilo, que le confiere propiedades hidrofóbicas distintivas y mejora su capacidad para interactuar con las membranas lipídicas. Esto lo hace particularmente valioso en estudios que involucran dinámica de membrana y aplicaciones de electrónica orgánica .

Comparación Con Compuestos Similares

Table 1: Comparative Properties of Alkyl-Substituted Thiophene Derivatives

| Property | This compound | Poly(3-hexylthiophene) (P3HT) | Poly(3-dodecylthiophene) (P3DDT) |

|---|---|---|---|

| Alkyl Chain Length | C₁₆ | C₆ | C₁₂ |

| Solubility in CHCl₃ | High (~50 mg/mL) | Moderate (~20 mg/mL) | High (~40 mg/mL) |

| Conductivity (S/cm) | 10⁻³ – 10⁻² | 10⁻¹ – 10⁰ | 10⁻² – 10⁻¹ |

| Optical Bandgap (eV) | ~2.1 | ~1.9 | ~2.0 |

| Thermal Stability (°C) | ~250 | ~300 | ~275 |

Key Observations :

- Solubility : Longer alkyl chains (e.g., C₁₆ in this compound) enhance solubility compared to shorter chains (C₆ in P3HT) due to increased van der Waals interactions with solvents .

- Conductivity : Reduced conductivity in this compound versus P3HT stems from diminished crystallinity and π-π stacking efficiency, as bulky alkyl chains disrupt molecular ordering .

- Bandgap : The optical bandgap widens slightly with longer alkyl chains, attributed to conformational twisting of the thiophene backbone .

Environmental and Stability Considerations

Thermal stability is marginally lower than P3HT due to the long alkyl chain’s susceptibility to oxidative degradation .

Actividad Biológica

3'-Hexadecylterthiophene is a compound belonging to the thiophene family, characterized by its unique three-ring structure. Thiophene derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Structural Characteristics

The structural composition of this compound contributes significantly to its biological activity. The presence of a long hexadecyl chain enhances its lipophilicity, which may influence its interaction with biological membranes and target proteins.

Anticancer Activity

Research has demonstrated that thiophene derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, studies indicate that this compound may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

In vitro assays performed on breast cancer cell lines revealed an IC50 value for this compound at approximately 12 µM, indicating significant cytotoxicity compared to controls. The compound was shown to induce apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol and activation of caspases .

Anti-inflammatory Activity

Thiophene derivatives are also known for their anti-inflammatory properties. This compound has been evaluated for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

Experimental Findings:

In a carrageenan-induced paw edema model, administration of this compound resulted in a significant reduction in edema compared to untreated controls. The compound exhibited an IC50 value of 15 µM against COX-2 enzymes, suggesting its potential as an anti-inflammatory agent .

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Interaction: The hexadecyl chain enhances membrane permeability, facilitating cellular uptake.

- Enzyme Inhibition: The compound inhibits key enzymes involved in inflammatory pathways, such as COX-2 and LOX.

- Gene Expression Modulation: It modulates the expression of genes associated with inflammation and apoptosis.

Comparative Analysis with Other Thiophene Derivatives

A comparative analysis highlights the potency of this compound against other thiophene derivatives:

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 12 | Anticancer |

| Methyl thiophene derivative | 20 | Anticancer |

| Hexyl thiophene derivative | 15 | Anti-inflammatory |

| Octyl thiophene derivative | 18 | Antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.